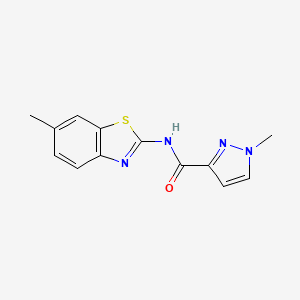![molecular formula C17H22F2N4O3S B14929065 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine](/img/structure/B14929065.png)
1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a pyrazole ring, a piperazine ring, and a methoxybenzyl group, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. The difluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.
The piperazine ring is then synthesized separately and coupled with the pyrazole ring through a sulfonylation reaction
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can also improve the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophilic or electrophilic reagents such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the development of new materials, such as polymers and coatings, as well as in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It may also interact with receptors to modulate their activity, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-{[1-(trifluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine
- 1-{[1-(difluoromethyl)-3-ethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine
- 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine
Uniqueness
1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine is unique due to its specific combination of functional groups and structural features. The presence of the difluoromethyl group, methoxybenzyl group, and sulfonyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H22F2N4O3S |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
1-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C17H22F2N4O3S/c1-13-16(12-23(20-13)17(18)19)27(24,25)22-8-6-21(7-9-22)11-14-4-3-5-15(10-14)26-2/h3-5,10,12,17H,6-9,11H2,1-2H3 |
InChI-Schlüssel |
YYZQEGPMUSNPHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(benzyloxy)phenyl]carbamothioyl}-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14928982.png)
![5-[4-(difluoromethoxy)phenyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14928992.png)
![7-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14928995.png)
![N-[(2-nitrophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14929004.png)
![1-(2,3-difluorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B14929019.png)
![ethyl 3-{[4-(diethylamino)phenyl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B14929031.png)
![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14929036.png)
![(2E)-4-{(4-methoxybenzyl)[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B14929044.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{(E)-[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B14929047.png)
![2-({[4-(4-Methoxyphenyl)-2-pyrimidinyl]sulfanyl}methyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14929056.png)

![1-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(3-methoxypropyl)thiourea](/img/structure/B14929068.png)
![2-{5-[chloro(difluoro)methyl]-3-methyl-1H-pyrazol-1-yl}-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B14929070.png)
![N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide](/img/structure/B14929075.png)
